REACTION_CXSMILES
|
[CH3:1][C:2]([OH:6])([C:4]#[CH:5])[CH3:3].Br[C:8]1[CH:13]=[CH:12][C:11]([B:14]2[O:18][C:17]([CH3:20])([CH3:19])[C:16]([CH3:22])([CH3:21])[O:15]2)=[CH:10][CH:9]=1.C(N(CC)CC)C>CN(C=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:1][C:2]([OH:6])([C:4]#[C:5][C:8]1[CH:13]=[CH:12][C:11]([B:14]2[O:18][C:17]([CH3:20])([CH3:19])[C:16]([CH3:22])([CH3:21])[O:15]2)=[CH:10][CH:9]=1)[CH3:3] |^1:37,56|
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Name
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|
Quantity
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24 mL
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Type
|
reactant
|
Smiles
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CC(C)(C#C)O
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Name
|
|
Quantity
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8.7 g
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Type
|
reactant
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Smiles
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BrC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
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60 mL
|
Type
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reactant
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Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
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140 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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4.33 g
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Type
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catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture is evaporated to dryness
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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the filtrate purified via chromatography ((SiO2; hexaneslacetone 85:15)
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(C#CC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |